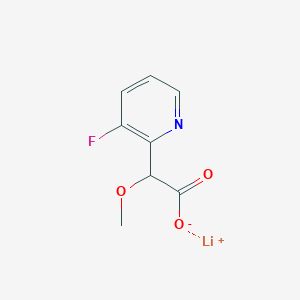

Lithium;2-(3-fluoropyridin-2-yl)-2-methoxyacetate

Description

Lithium;2-(3-fluoropyridin-2-yl)-2-methoxyacetate is a lithium salt of a fluorinated pyridine derivative featuring a methoxyacetate moiety. The compound’s molecular formula is inferred as C₈H₆FLiNO₃, with a molecular weight of approximately 193.53 g/mol (calculated based on substituent differences from analogs in –6).

Properties

IUPAC Name |

lithium;2-(3-fluoropyridin-2-yl)-2-methoxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3.Li/c1-13-7(8(11)12)6-5(9)3-2-4-10-6;/h2-4,7H,1H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCDLWLJGMGZAO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC(C1=C(C=CC=N1)F)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FLiNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-(3-fluoropyridin-2-yl)-2-methoxyacetate typically involves the reaction of 2-(3-fluoropyridin-2-yl)-2-methoxyacetic acid with a lithium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction conditions often include low temperatures to control the reactivity of the lithium base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and concentration of reactants. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(3-fluoropyridin-2-yl)-2-methoxyacetate can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the pyridine ring.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Lithium;2-(3-fluoropyridin-2-yl)-2-methoxyacetate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes or as a ligand in biochemical assays.

Industry: The compound can be used in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Lithium;2-(3-fluoropyridin-2-yl)-2-methoxyacetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity and selectivity for its target, while the lithium ion can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following table summarizes critical differences between lithium;2-(3-fluoropyridin-2-yl)-2-methoxyacetate and its closest analogs:

Key Observations:

The 2-methoxy group in both the target and chloro analog likely improves solubility in polar solvents compared to the non-methoxy derivative ().

Molecular Weight :

- The target compound’s lower molecular weight (~193.53 vs. 207.54 g/mol for the chloro analog) may facilitate better pharmacokinetic profiles in biological systems.

Physicochemical and Functional Differences

- Solubility: The methoxy group in the target compound likely enhances aqueous solubility compared to non-polar analogs like benzyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate ().

Q & A

Q. What are the recommended synthetic routes for preparing lithium 2-(3-fluoropyridin-2-yl)-2-methoxyacetate?

A two-step approach is commonly employed:

- Step 1 : Substitution reaction under alkaline conditions to introduce the methoxy group. For example, reacting 3-fluoropyridine derivatives with methylating agents (e.g., methyl iodide) in the presence of a base like K₂CO₃ .

- Step 2 : Formation of the lithium salt via neutralization of the carboxylic acid precursor with lithium hydroxide. Solvent choice (e.g., THF or ethanol) and reaction temperature (typically 0–25°C) are critical for yield optimization .

Characterization via NMR (¹H, ¹³C) and mass spectrometry is essential to confirm purity and structure .

Q. How can researchers confirm the structural integrity of lithium 2-(3-fluoropyridin-2-yl)-2-methoxyacetate?

Key analytical methods include:

- ¹H NMR : Look for signals corresponding to the methoxy group (~δ 3.3–3.5 ppm), pyridinyl protons (δ 7.0–8.5 ppm), and the acetate backbone (δ 4.0–4.5 ppm for CH₂ groups) .

- FT-IR : Confirm ester carbonyl stretching (~1740 cm⁻¹) and lithium carboxylate absorption (~1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative ion mode should show a molecular ion peak at m/z ~157 (C₇H₄FNO₃Li) .

Q. What solvent systems are compatible with this compound for reaction optimization?

The lithium salt’s solubility varies:

- Polar aprotic solvents : DMSO or DMF (high solubility, useful for reactions requiring homogeneous conditions).

- Protic solvents : Limited solubility in water or ethanol, but methanol may enhance dissolution at elevated temperatures .

- Nonpolar solvents : Insoluble in hexane or toluene, making them suitable for precipitation steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies (e.g., unexpected splitting in NMR or IR shifts) may arise from:

- Tautomerism : The pyridinyl and acetate groups may exhibit keto-enol tautomerism, altering spectral profiles. Use variable-temperature NMR to identify dynamic equilibria .

- Metal coordination : Lithium may form complexes with solvents or counterions, shifting peaks. Compare spectra in different solvents (D₂O vs. CDCl₃) .

- Impurity analysis : Use HPLC with UV detection (λ = 254 nm) to rule out byproducts from incomplete neutralization .

Q. What strategies optimize the regioselectivity of fluoropyridinyl substitution in related compounds?

To enhance selectivity in fluoropyridinyl derivatives:

- Directing groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to the 3-position .

- Catalytic systems : Pd-catalyzed C–H activation with ligands like Xantphos improves yield in cross-coupling reactions .

- Computational modeling : DFT calculations predict favorable transition states for fluorine retention under basic conditions .

Q. How do electronic effects of the 3-fluoro and 2-methoxy groups influence reactivity?

- Electron-withdrawing fluorine : Increases electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Methoxy group : Stabilizes adjacent acetate via resonance, reducing hydrolysis susceptibility. However, under strong acids (e.g., HCl), demethylation may occur .

- Synergistic effects : The combined electronic profile enhances stability in protic environments but may reduce reactivity in SNAr reactions compared to non-fluorinated analogs .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Critical considerations include:

- Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during esterification to control stereochemistry .

- Catalyst leaching : Monitor Pd or Ru catalysts in asymmetric hydrogenation to avoid racemization. ICP-MS ensures metal traces remain below 10 ppm .

- Process analytical technology (PAT) : In-line FTIR tracks reaction progress and enantiomeric excess (ee) in real time .

Q. How can computational methods predict biological activity of derivatives?

- QSAR modeling : Correlate substituent effects (e.g., logP, H-bond donors) with activity in enzyme inhibition assays .

- Molecular docking : Simulate binding interactions with targets like kinase domains (PDB: 2ITO) to prioritize synthetic targets .

- ADMET prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., BBB permeability) to guide structural modifications .

Methodological Notes

- Safety : Handle fluorine-containing intermediates in fume hoods due to potential respiratory irritation (H319/H335) .

- Data validation : Cross-reference spectral data with PubChem entries (CID 131676518) for consistency .

- Contradictory results : Replicate experiments in triplicate and validate with orthogonal techniques (e.g., XRD for crystal structure confirmation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.